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Introduction:

JH-RE-06 is a potent small molecule inhibitor of the REV1-REV7 protein-protein interaction, a

critical step in the mutagenic translesion synthesis (TLS) pathway.[1][2][3] By disrupting the

recruitment of DNA polymerase ζ (Polζ), JH-RE-06 effectively blocks the bypass of DNA

lesions, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin.[1][4][5] Notably,

the combination of JH-RE-06 with cisplatin has been shown to shift the cellular response from

apoptosis to a state of cellular senescence, a terminal growth arrest.[5] This application note

provides detailed protocols for utilizing immunofluorescence to study the effects of JH-RE-06
on cellular proliferation, DNA damage, and senescence in both cultured cells and paraffin-

embedded tissues.

Mechanism of Action of JH-RE-06
JH-RE-06 functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which

in turn blocks the interaction between REV1 and REV7, a subunit of Polζ.[4][5] This prevents

the recruitment of Polζ to sites of DNA damage, thereby inhibiting mutagenic TLS.
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Diagram 1: Mechanism of JH-RE-06 in inhibiting the Translesion Synthesis (TLS) pathway.
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Combined Effect of JH-RE-06 and Cisplatin:
Induction of Senescence
The combination of JH-RE-06 with the DNA-damaging agent cisplatin has been observed to

induce cellular senescence, a state of irreversible cell cycle arrest. This process is often

mediated by the p53/p21 signaling pathway.
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Diagram 2: Synergistic induction of senescence by JH-RE-06 and Cisplatin.
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Quantitative Data Summary
Parameter

Treatment
Group

Cell Line 1
(e.g., A375)

Cell Line 2
(e.g., HT1080)

Reference

IC50 of JH-RE-

06
JH-RE-06 alone

~1.5 µM (in

combination

studies)

~1.5 µM (in

combination

studies)

[4]

Ki67 Positive

Cells (%)
Control High High [5]

Cisplatin
Moderately

Reduced

Moderately

Reduced
[5]

JH-RE-06 +

Cisplatin

Significantly

Reduced

Significantly

Reduced
[5]

γH2AX Foci per

Cell
Control Low Low

Cisplatin High High

JH-RE-06 +

Cisplatin
Persistently High Persistently High

p21 Expression

(Fold Change)
Control 1 1 [5]

Cisplatin
Moderate

Increase

Moderate

Increase
[5]

JH-RE-06 +

Cisplatin

Significant

Increase

Significant

Increase
[5]

Lamin B1

Expression (Fold

Change)

Control 1 1 [5]

Cisplatin
No significant

change

No significant

change
[5]

JH-RE-06 +

Cisplatin
Decreased Decreased [5]
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Experimental Protocols
Immunofluorescence Staining of Cultured Cells
This protocol is suitable for analyzing the expression and localization of proteins such as Ki67,

γH2AX, p21, and Lamin B1 in cultured cells treated with JH-RE-06.

Materials:

Cells cultured on sterile glass coverslips in a multi-well plate

JH-RE-06 and/or Cisplatin

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

Primary antibodies (see table below for suggestions)

Fluorophore-conjugated secondary antibodies

DAPI (4',6-diamidino-2-phenylindole)

Antifade mounting medium

Suggested Primary Antibodies:
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Target Protein Host Species
Recommended
Dilution

Supplier (Example)

Ki67 Rabbit 1:200 - 1:500 Abcam (ab15580)

Phospho-Histone

H2A.X (Ser139)

(γH2AX)

Mouse 1:400 - 1:800 BioLegend (613402)

p21 Waf1/Cip1 Rabbit 1:100 - 1:200
Cell Signaling

Technology (2947)

Lamin B1 Rabbit 1:200 - 1:500
Proteintech (12987-1-

AP)

Procedure:

Cell Seeding and Treatment:

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere

overnight.

Treat cells with the desired concentrations of JH-RE-06 and/or cisplatin for the specified

duration. Include appropriate vehicle controls.

Fixation:

Aspirate the culture medium and gently wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This

step is crucial for intracellular targets.

Wash the cells three times with PBS for 5 minutes each.
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Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Wash the cells three times with PBS for 5 minutes each.

Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting:

Wash the cells three times with PBS for 5 minutes each.

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room

temperature to stain the nuclei.

Wash the cells twice with PBS.

Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence or confocal microscope with the

appropriate filter sets.
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Diagram 3: Workflow for immunofluorescence staining of cultured cells.
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Immunofluorescence Staining of Paraffin-Embedded
Tissues
This protocol is designed for the analysis of protein expression in formalin-fixed, paraffin-

embedded (FFPE) tissue sections from xenograft models or clinical samples.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Hydrophobic barrier pen

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

Primary and secondary antibodies (as for cultured cells, may require optimization)

DAPI

Antifade mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes).
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Rinse with deionized water.

Antigen Retrieval:

Immerse slides in Antigen Retrieval Buffer.

Heat in a microwave, pressure cooker, or water bath according to the manufacturer's

instructions (e.g., 95-100°C for 20-30 minutes).

Allow slides to cool to room temperature.

Wash slides with PBS (3 x 5 minutes).

Staining Procedure (from Permeabilization onwards):

Follow steps 3-8 from the "Immunofluorescence Staining of Cultured Cells" protocol, using

a hydrophobic barrier pen to encircle the tissue section to minimize reagent volume.
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Diagram 4: Workflow for immunofluorescence staining of paraffin-embedded tissues.
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Disclaimer: These protocols provide a general framework. Optimal conditions for cell lines,

tissues, and antibodies should be determined by the end-user. Always refer to the

manufacturer's datasheet for specific antibody recommendations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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